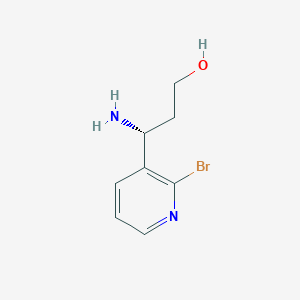
N-(butan-2-yl)-N-ethylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-N-ethylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl group (–CONH–) attached to a butan-2-yl group and an ethyl group. Carbamoyl chlorides are known for their reactivity and are often used as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-N-ethylcarbamoyl chloride typically involves the reaction of butan-2-ylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(butan-2-yl)-N-ethylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(butan-2-yl)-N-ethylcarbamate and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be carried out at room temperature.
Reduction: Lithium aluminum hydride is used as the reducing agent, and the reaction is carried out under anhydrous conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from the reduction of the carbamoyl chloride.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-N-ethylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drugs and drug intermediates.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N-(butan-2-yl)-N-ethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
N-(butan-2-yl)-N-methylcarbamoyl chloride: Similar structure but with a methyl group instead of an ethyl group.
N-(butan-2-yl)-N-propylcarbamoyl chloride: Similar structure but with a propyl group instead of an ethyl group.
N-(butan-2-yl)-N-isopropylcarbamoyl chloride: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
N-(butan-2-yl)-N-ethylcarbamoyl chloride is unique due to its specific combination of butan-2-yl and ethyl groups, which can impart distinct reactivity and properties compared to other carbamoyl chlorides. This uniqueness can be leveraged in the design of specific synthetic pathways and the development of novel compounds.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
N-butan-2-yl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-4-6(3)9(5-2)7(8)10/h6H,4-5H2,1-3H3 |
Clave InChI |
UGDGWNIGGXSMLK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




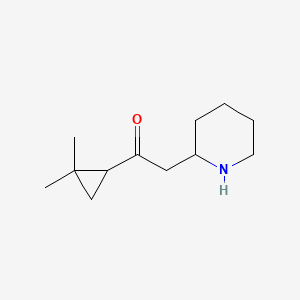
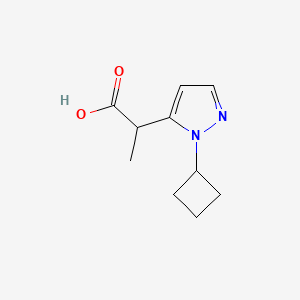

![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
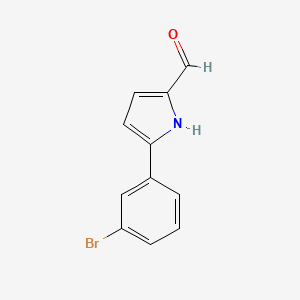
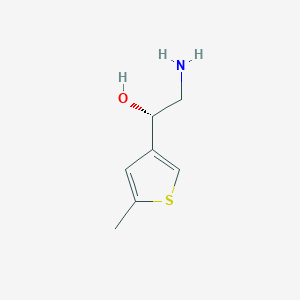
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
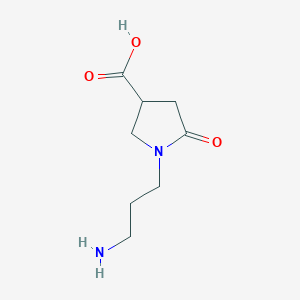
amine](/img/structure/B13302402.png)
